molecular formula C9H15BN2O2 B7899570 (1-Cyclohexyl-1H-pyrazol-4-yl)boronic acid

(1-Cyclohexyl-1H-pyrazol-4-yl)boronic acid

Cat. No.: B7899570
M. Wt: 194.04 g/mol
InChI Key: NDCZTEMSXQDEGH-UHFFFAOYSA-N
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Description

(1-Cyclohexyl-1H-pyrazol-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a cyclohexyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclohexyl-1H-pyrazol-4-yl)boronic acid typically involves the reaction of 1-cyclohexyl-4-bromopyrazole with triisopropyl borate under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an inert atmosphere . The reaction mixture is then subjected to hydrolysis to yield the desired boronic acid.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: (1-Cyclohexyl-1H-pyrazol-4-yl)boronic acid primarily undergoes reactions typical of boronic acids, such as Suzuki-Miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds and are widely used in the synthesis of biaryl compounds.

Common Reagents and Conditions: The Suzuki-Miyaura coupling reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and an appropriate solvent (e.g., toluene or ethanol). The reaction is typically carried out under an inert atmosphere to prevent oxidation of the reagents .

Major Products: The major products of reactions involving this compound are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of (1-Cyclohexyl-1H-pyrazol-4-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling reaction, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in biological applications depend on the specific context and the nature of the bioconjugates formed.

Comparison with Similar Compounds

Uniqueness: The presence of the cyclohexyl group in this compound imparts unique steric and electronic properties, making it particularly useful in reactions where such characteristics are advantageous. This compound’s ability to form stable bioconjugates also sets it apart from other boronic acids .

Properties

IUPAC Name

(1-cyclohexylpyrazol-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BN2O2/c13-10(14)8-6-11-12(7-8)9-4-2-1-3-5-9/h6-7,9,13-14H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCZTEMSXQDEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)C2CCCCC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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